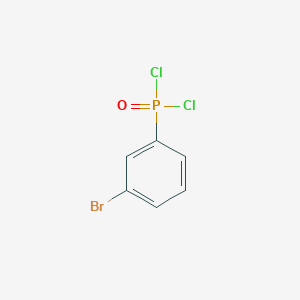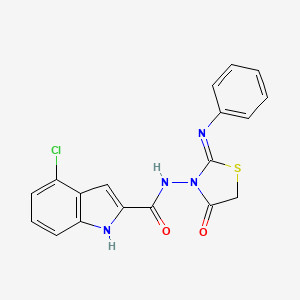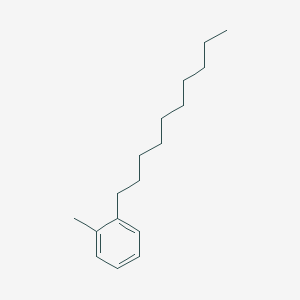
1-Decyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-2-methylbenzene, also known as decyltoluene, is an organic compound with the molecular formula C17H28. It is a derivative of benzene, where a decyl group (a ten-carbon alkyl chain) and a methyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+C10H21ClAlCl3C10H21C6H5+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, this compound can be produced using similar Friedel-Crafts alkylation methods, but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Decyl-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for bromination of the benzene ring.
Major Products
Oxidation: Oxidation of the decyl side chain can yield decanoic acid or decanone.
Substitution: Bromination can produce 1-decyl-2-bromomethylbenzene.
Scientific Research Applications
1-Decyl-2-methylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Decyl-2-methylbenzene primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound can also participate in van der Waals interactions due to its long alkyl chain .
Comparison with Similar Compounds
Similar Compounds
1-Decylbenzene: Similar structure but lacks the methyl group on the benzene ring.
2-Decyl-1-methylbenzene: Positional isomer with the decyl group at the second position and the methyl group at the first position.
1-Dodecylbenzene: Contains a twelve-carbon alkyl chain instead of a ten-carbon chain.
Uniqueness
1-Decyl-2-methylbenzene is unique due to the specific positioning of the decyl and methyl groups, which can influence its reactivity and interactions compared to its isomers and homologs .
Properties
CAS No. |
68343-62-4 |
|---|---|
Molecular Formula |
C17H28 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1-decyl-2-methylbenzene |
InChI |
InChI=1S/C17H28/c1-3-4-5-6-7-8-9-10-14-17-15-12-11-13-16(17)2/h11-13,15H,3-10,14H2,1-2H3 |
InChI Key |
PPFGOFMVTSDOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



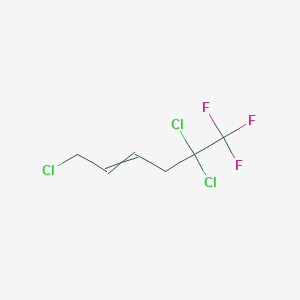
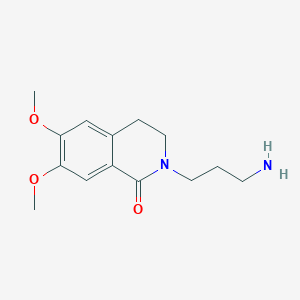
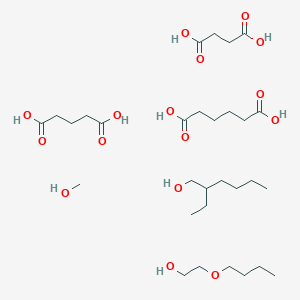
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
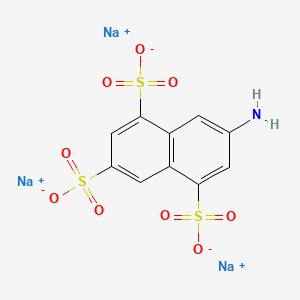
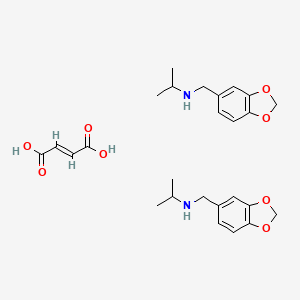
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
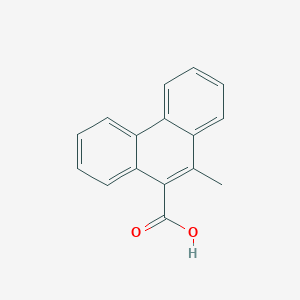
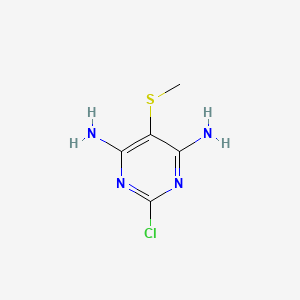
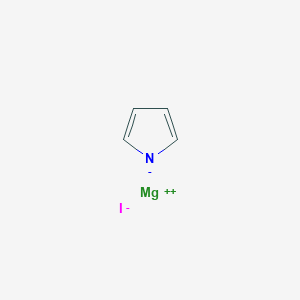
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
